Fmoc-L-Pro(4-Keto)-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

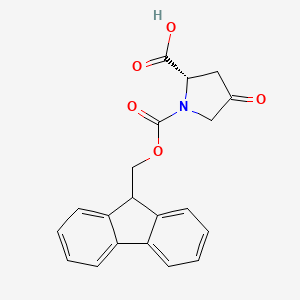

Fmoc-L-Pro(4-Keto)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-proline-4-keto, is a derivative of proline, an amino acid. This compound is commonly used in peptide synthesis due to its unique structural properties, which allow for the introduction of a keto group at the fourth position of the proline ring. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Pro(4-Keto)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-proline is protected using the Fmoc group. This is achieved by reacting L-proline with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

Oxidation of the Proline Ring: The protected L-proline is then subjected to oxidation to introduce the keto group at the fourth position. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also streamline the production process, allowing for efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Pro(4-Keto)-OH can undergo various chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of alcohols.

Substitution: The keto group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Fmoc-L-Pro(4-Keto)-OH has a wide range of applications in scientific research, including:

Biology: Employed in the study of enzyme mechanisms and protein interactions, as the keto group can act as a reactive site for covalent modifications.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive compounds.

Industry: Utilized in the production of specialized peptides and proteins for various industrial applications, including biotechnology and pharmaceuticals.

Mechanism of Action

The mechanism of action of Fmoc-L-Pro(4-Keto)-OH primarily involves its ability to introduce a reactive keto group into peptides and proteins. This keto group can participate in various chemical reactions, including covalent modifications and cross-linking, which can alter the structure and function of the target molecules. The Fmoc protecting group ensures that the amino group remains protected during these reactions, allowing for selective modification of the keto group.

Comparison with Similar Compounds

Similar Compounds

Fmoc-L-Proline: Lacks the keto group at the fourth position, making it less reactive in certain chemical reactions.

Boc-L-Pro(4-Keto)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group, which can affect its reactivity and suitability for certain synthetic applications.

Ac-L-Pro(4-Keto)-OH: Contains an acetyl (Ac) protecting group, which offers different protection and deprotection conditions compared to Fmoc.

Uniqueness

Fmoc-L-Pro(4-Keto)-OH is unique due to the presence of both the Fmoc protecting group and the keto group at the fourth position of the proline ring. This combination allows for selective and efficient synthesis of peptides and proteins with specific functional groups, making it a valuable tool in peptide chemistry and related fields.

Biological Activity

Fmoc-L-Pro(4-Keto)-OH is a derivative of proline that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a keto group at the 4-position of proline, exhibits various biological properties that can be leveraged in drug development and therapeutic applications.

Chemical Structure and Properties

This compound, or N-(9-fluorenylmethoxycarbonyl)-L-proline-4-keto, is a modified amino acid. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions at the amino acid's functional groups. The keto modification at the 4-position alters the electronic properties and sterics of the molecule, which can influence its interactions with biological targets.

1. Enzyme Inhibition

Research indicates that proline derivatives, including this compound, can modulate enzyme activity. Specifically, these compounds may act as inhibitors for certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to proline can enhance binding affinity to enzymes, potentially leading to effective inhibition.

2. Receptor Binding

The structural changes introduced by the keto group can affect how this compound interacts with various receptors. This compound has been evaluated for its ability to bind to specific receptors involved in neurotransmission and hormonal regulation. Enhanced receptor binding can lead to increased biological activity and efficacy in therapeutic contexts.

3. Antimicrobial Activity

Preliminary studies have suggested that derivatives of proline, including those with keto modifications, exhibit antimicrobial properties. This activity is particularly relevant in the context of developing new antibiotics or antifungal agents, especially against strains resistant to conventional treatments .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Study on Enzyme Interaction : A study demonstrated that proline derivatives could inhibit enzymes such as proteases and kinases, which are critical in various diseases including cancer . The keto modification was found to enhance inhibitory activity compared to unmodified proline.

- Receptor Binding Affinity : Research indicated that this compound showed increased affinity for certain G-protein coupled receptors (GPCRs), which are pivotal in cell signaling pathways. This affinity suggests potential applications in drug design targeting these receptors.

- Antimicrobial Efficacy : In vitro tests revealed that this compound demonstrated significant antibacterial activity against Gram-positive bacteria. This finding supports further investigation into its potential as a novel antimicrobial agent .

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDIUNABQLYFNA-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.